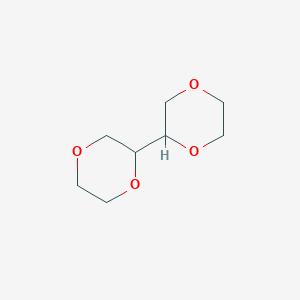![molecular formula C8H11ClN2O B080949 [2-(2-Chlorophenoxy)ethyl]hydrazine CAS No. 14573-11-6](/img/structure/B80949.png)
[2-(2-Chlorophenoxy)ethyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Chlorophenoxy)ethyl]hydrazine, also known as CPEH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [2-(2-Chlorophenoxy)ethyl]hydrazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, [2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation (Chen et al., 2019). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been shown to activate the AMPK pathway, which is involved in regulating energy metabolism and cell survival (Gao et al., 2017).
Biochemische Und Physiologische Effekte
[2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to have various biochemical and physiological effects. In animal models, [2-(2-Chlorophenoxy)ethyl]hydrazine has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers (Gao et al., 2017). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been shown to decrease the levels of glucose and cholesterol in the blood (Chen et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(2-Chlorophenoxy)ethyl]hydrazine in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals (Chen et al., 2019). However, one limitation is that [2-(2-Chlorophenoxy)ethyl]hydrazine is not very soluble in water, which can make it difficult to administer in certain experiments (Gao et al., 2017).
Zukünftige Richtungen
For research on [2-(2-Chlorophenoxy)ethyl]hydrazine include its potential use as an anti-cancer and anti-inflammatory agent, as well as further studies on its mechanism of action and effects on biochemical and physiological pathways.
Synthesemethoden
[2-(2-Chlorophenoxy)ethyl]hydrazine can be synthesized through the reaction of 2-chlorophenol with ethyl chloroformate to form 2-(2-chlorophenoxy)ethyl chloroformate, which is then reacted with hydrazine hydrate to produce [2-(2-Chlorophenoxy)ethyl]hydrazine (Gao et al., 2017). This method has been optimized to achieve high yield and purity of [2-(2-Chlorophenoxy)ethyl]hydrazine.
Wissenschaftliche Forschungsanwendungen
[2-(2-Chlorophenoxy)ethyl]hydrazine has been found to have potential applications in various fields of scientific research. In the field of medicine, [2-(2-Chlorophenoxy)ethyl]hydrazine has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells (Chen et al., 2019). [2-(2-Chlorophenoxy)ethyl]hydrazine has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models (Gao et al., 2017).
Eigenschaften
CAS-Nummer |
14573-11-6 |
|---|---|
Produktname |
[2-(2-Chlorophenoxy)ethyl]hydrazine |
Molekularformel |
C8H11ClN2O |
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)ethylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-3-1-2-4-8(7)12-6-5-11-10/h1-4,11H,5-6,10H2 |
InChI-Schlüssel |
BBFHMOACPZJBCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCCNN)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCNN)Cl |
Synonyme |
[2-(2-chlorophenoxy)ethyl]hydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



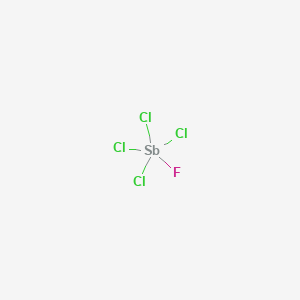
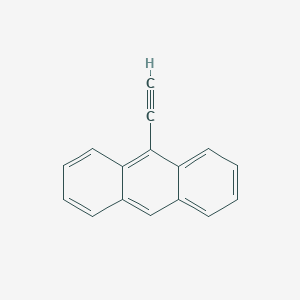
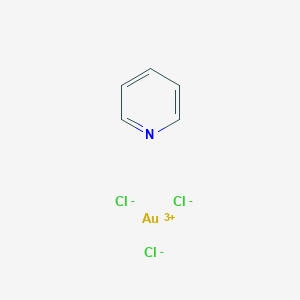

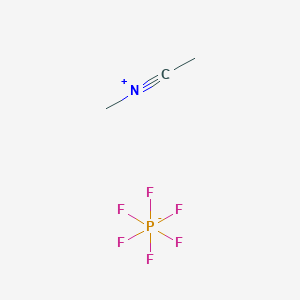
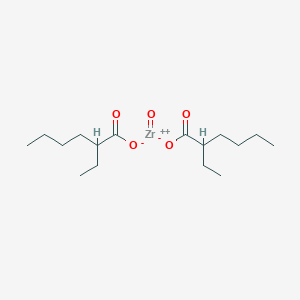
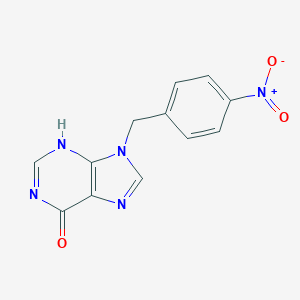

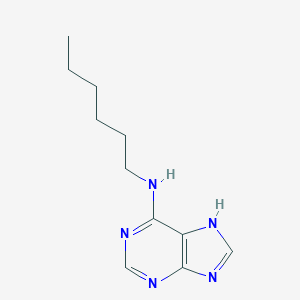

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


